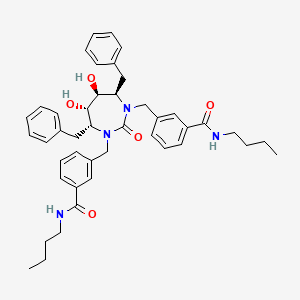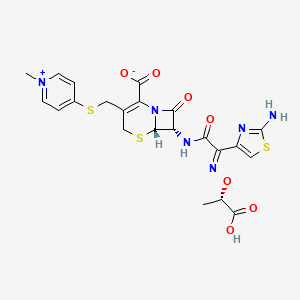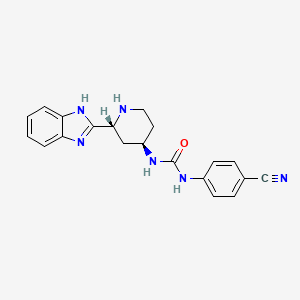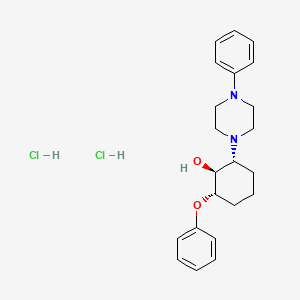
Dtpfpm, monohydrochloride (R(-))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dtpfpm, monohydrochloride (R(-))- is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings.
Métodos De Preparación
The synthesis of Dtpfpm, monohydrochloride (R(-))- typically involves a series of chemical reactions that result in the formation of the desired compound. One common method involves the reaction of a protonated piperazine with appropriate reagents such as acyl reagents (chlorides, anhydrides) or Michael acceptors (activated alkenes, alkynes) under specific conditions . Industrial production methods may involve the use of batch or flow reactors, with the latter offering advantages in terms of efficiency and scalability .
Análisis De Reacciones Químicas
Dtpfpm, monohydrochloride (R(-))- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form oxidized derivatives, while in substitution reactions, different substituents may be introduced into the molecule .
Aplicaciones Científicas De Investigación
Dtpfpm, monohydrochloride (R(-))- has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used to study the interactions between small molecules and biological targetsIn industry, it can be used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of Dtpfpm, monohydrochloride (R(-))- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .
Comparación Con Compuestos Similares
Dtpfpm, monohydrochloride (R(-))- can be compared with other similar compounds, such as dithieno[3,2-b:2′,3′-d]pyrrole derivatives. These compounds share some structural similarities but may differ in their specific chemical properties and applications. The unique features of Dtpfpm, monohydrochloride (R(-))- include its specific reactivity and the range of reactions it can undergo, making it a versatile compound in various research fields .
Conclusion
Dtpfpm, monohydrochloride (R(-))- is a compound with diverse applications in scientific research. Its unique chemical properties and ability to participate in various reactions make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its full potential in their work.
Propiedades
Número CAS |
135100-65-1 |
|---|---|
Fórmula molecular |
C29H32ClF4N3O4S |
Peso molecular |
630.1 g/mol |
Nombre IUPAC |
(4R)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C29H31F4N3O4S.ClH/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19;/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39);1H/t25-;/m1./s1 |
Clave InChI |
JOMYTNSTNLZQQF-VQIWEWKSSA-N |
SMILES isomérico |
CC1=C([C@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
SMILES canónico |
CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















